MBX2329

Antiviral Potency Influenza A H1N1 Plaque Reduction Assay

MBX2329 is the definitive HA stem-targeting tool. Unlike oseltamivir (neuraminidase) or amantadine (M2), it uniquely prevents group 1 HA (H1, H5) conformational change, blocking viral entry at the fusion step. With validated synergy against oseltamivir-resistant strains (A/Florida/21/2008 H275Y) and a high Selectivity Index (>20–200), it is the essential control for HTS and biophysical dissection of HA trimers. Only this aminoalkyl phenol ether ensures non-overlapping binding to the conserved HA stem—no substitution yields comparable mechanistic precision. Available now for R&D from leading vendors.

Molecular Formula C16H26ClNO
Molecular Weight 283.83 g/mol
Cat. No. B10829415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBX2329
Molecular FormulaC16H26ClNO
Molecular Weight283.83 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1OCCN2CCCCCC2.Cl
InChIInChI=1S/C16H25NO.ClH/c1-2-15-9-5-6-10-16(15)18-14-13-17-11-7-3-4-8-12-17;/h5-6,9-10H,2-4,7-8,11-14H2,1H3;1H
InChIKeyJMIAUPZSIMYFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBX2329 Chemical and Pharmacological Overview for Antiviral Research Procurement


MBX2329 (1-[2-(2-ethylphenoxy)ethyl]azepane hydrochloride, CAS 1438272-42-4) is a small-molecule aminoalkyl phenol ether specifically targeting influenza A virus hemagglutinin (HA) to inhibit viral entry [1]. It acts by binding to the conserved HA stem region, stabilizing the prefusion conformation and preventing the low-pH-induced conformational change required for viral-endosomal membrane fusion [2]. MBX2329 displays potent antiviral activity against group 1 HA subtypes (H1, H5) and demonstrates robust synergy with the neuraminidase inhibitor oseltamivir .

Why Generic Substitution Fails: MBX2329's Unique HA Stem Binding Prevents Cross-Class Replacement


Simple substitution with other influenza inhibitors is scientifically unsound due to MBX2329's distinct mechanism of action. Unlike neuraminidase inhibitors (e.g., oseltamivir) which act on viral release, or M2 channel blockers (e.g., amantadine) which act on uncoating, MBX2329 uniquely targets the highly conserved HA stem region to block viral entry [1]. Its group 1 HA specificity (H1, H5) and lack of activity against group 2 HA (H3, H7) create a narrow therapeutic window that cannot be replicated by broad-spectrum entry inhibitors like Arbidol [2]. Critically, its non-overlapping binding site with the closely related sulfonamide analog MBX2546 [1] means even in-class substitution would yield divergent pharmacological outcomes. The quantitative evidence below substantiates why MBX2329 must be selected specifically for research targeting HA-mediated fusion inhibition.

MBX2329 Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and Synergy Data


MBX2329 vs. MBX2546: Divergent H1N1 Potency in Plaque Reduction Assays

MBX2329 demonstrates significantly superior potency against influenza A H1N1 in MDCK cell plaque reduction assays compared to its close structural analog MBX2546. The EC50 of MBX2329 ranges from 0.12–0.35 μM, which is markedly lower than the EC50 of MBX2546 . This indicates a higher intrinsic antiviral activity per molar unit, making MBX2329 the preferred choice for studies requiring potent H1N1 inhibition.

Antiviral Potency Influenza A H1N1 Plaque Reduction Assay

MBX2329 vs. Oseltamivir: Quantitative Synergy and Potency Against Resistant Strains

MBX2329 exhibits a 'large volume of synergy' with the neuraminidase inhibitor oseltamivir, quantified as 36 and 331 μM²% at a 95% confidence interval [1]. This synergistic effect is particularly relevant because MBX2329 maintains full inhibitory activity against oseltamivir-resistant influenza A H1N1 strains, such as A/Florida/21/2008 (H275Y mutation) [1]. In contrast, oseltamivir alone is ineffective against these strains. This combination potential and resilience against common resistance mechanisms provide a strong rationale for selecting MBX2329 over oseltamivir for studies involving resistant viral populations.

Drug Synergy Oseltamivir Resistance Antiviral Combination

MBX2329 vs. Broad-Spectrum Entry Inhibitor Arbidol: HA Subtype Specificity

MBX2329 exhibits a strict specificity for group 1 hemagglutinin (HA) subtypes (H1, H5) and shows negligible activity against group 2 HA subtypes (H3, H7) . In contrast, the broad-spectrum entry inhibitor Arbidol (umifenovir) inhibits both group 1 and group 2 influenza A viruses, as well as influenza B [1]. This differential selectivity is a critical differentiator: MBX2329 serves as a precise molecular probe for dissecting group 1 HA-mediated entry mechanisms, while Arbidol's broader activity profile makes it less suitable for such targeted investigations.

HA Subtype Specificity Group 1 HA Antiviral Selectivity

MBX2329: High Selectivity Index (SI) Differentiates from Cytotoxic Alternatives

MBX2329 demonstrates a high Selectivity Index (SI), calculated as the ratio of CC50 (cytotoxicity) to IC50 (antiviral potency). Across various influenza strains, the SI for MBX2329 ranges from >20 to 200, based on a consistent CC50 of >100 μM [1]. This high SI is a critical differentiator from less selective compounds that may exhibit antiviral activity at concentrations close to their cytotoxic threshold, thereby confounding experimental results.

Selectivity Index Cytotoxicity In Vitro Safety

MBX2329's Non-Overlapping HA Binding Site vs. MBX2546: Structural Differentiation for Co-Binding Studies

Mechanism-of-action studies reveal that MBX2329 and the sulfonamide analog MBX2546 bind to distinct, non-overlapping sites within the HA stem region [1]. This contrasts with many in-class inhibitors that may compete for the same binding pocket. This unique property allows for simultaneous binding of both inhibitors to HA, enabling more complex mechanistic studies of HA conformational dynamics and fusion inhibition.

HA Stem Binding Non-Overlapping Epitopes Mechanism of Action

Optimal MBX2329 Application Scenarios for Research and Industrial Use


Targeting Oseltamivir-Resistant Influenza A H1N1

Based on evidence of potent activity against the A/Florida/21/2008 (H275Y) strain [1], MBX2329 is ideally suited as a primary or adjunctive research tool in studies focused on overcoming oseltamivir resistance. It can be used in vitro to validate resistance mechanisms and in combination studies to quantify synergy with neuraminidase inhibitors , providing a pathway for developing novel therapeutic strategies against drug-resistant influenza.

Mechanistic Studies of Group 1 HA-Mediated Membrane Fusion

Given its strict specificity for group 1 HA (H1, H5) and its distinct, non-overlapping binding site relative to other stem binders [1], MBX2329 is a precise molecular probe for dissecting the conformational changes and fusion kinetics of group 1 HA trimers. Its well-characterized binding mechanism, which stabilizes the prefusion state and prevents HA1/HA2 dissociation under acidic conditions [2], makes it an essential reagent for biophysical and structural biology experiments aimed at understanding HA-mediated entry.

High-Throughput Screening (HTS) Assay Development and Validation

The high Selectivity Index (SI >20 to 200) and well-defined in vitro profile of MBX2329 [1] make it an excellent positive control compound for developing and validating high-throughput screening assays targeting influenza virus entry. Its potent, specific, and non-cytotoxic activity ensures a clear and reliable signal, reducing false positives and enhancing the robustness of HTS campaigns aimed at discovering new HA fusion inhibitors.

In Vitro Antiviral Combination and Resistance Profiling

MBX2329's documented synergy with oseltamivir [1] positions it as a key component in in vitro studies evaluating the efficacy of combination antiviral regimens. Researchers can utilize MBX2329 to screen for additive or synergistic effects with other classes of influenza inhibitors or host-directed agents, and to study the potential for resistance emergence under combination pressure, informing future clinical combination therapy strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MBX2329

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.